4-nitro-N-(2-phenylethyl)benzamide
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Overview
Description
4-Nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a benzamide moiety through a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-phenylethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-phenylethylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: 4-amino-N-(2-phenylethyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Hydrolysis: 4-nitrobenzoic acid and 2-phenylethylamine
Scientific Research Applications
4-Nitro-N-(2-phenylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain bacterial and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy and safety as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of certain polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the benzamide moiety may bind to specific proteins or enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-phenylethyl)aniline
- 4-nitro-N-(2-phenylethyl)phenylacetamide
- 4-nitro-N-(2-phenylethyl)benzylamine
Comparison
4-Nitro-N-(2-phenylethyl)benzamide is unique due to the presence of both a nitro group and a benzamide moiety connected through a phenylethyl chain. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the nitro group enhances its reactivity in reduction and substitution reactions, while the benzamide moiety contributes to its potential biological activities. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-nitro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTZNBFQWMQHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282135 |
Source
|
Record name | 4-nitro-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62497-65-8 |
Source
|
Record name | NSC24666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-N-(2-phenylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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